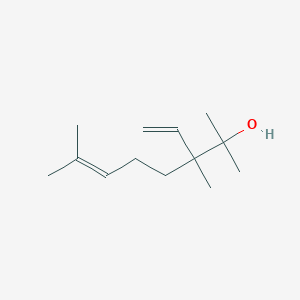

3-Ethenyl-2,3,7-trimethyloct-6-EN-2-OL

Description

Properties

CAS No. |

57256-50-5 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

3-ethenyl-2,3,7-trimethyloct-6-en-2-ol |

InChI |

InChI=1S/C13H24O/c1-7-13(6,12(4,5)14)10-8-9-11(2)3/h7,9,14H,1,8,10H2,2-6H3 |

InChI Key |

GTRUOFNYMAVISF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=C)C(C)(C)O)C |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation as the Foundation

The synthesis of 3-ethenyl-2,3,7-trimethyloct-6-EN-2-OL often begins with aldol condensation reactions to construct the carbon backbone. A key intermediate, 2,3,7-trimethyloct-6-enyl acetate, is synthesized via aldol condensation of (±)-citronellal (CAS 106-23-0) with formaldehyde under aqueous conditions. The reaction employs isopropanol/water as a solvent system at 10–60°C, yielding a mixture of stereoisomers (II.b1 and II.b2). This step is critical for establishing the methyl-substituted octenyl framework, with the aqueous formaldehyde acting as both a reactant and a pH moderator to facilitate enolate formation.

Hydrogenation and Stereochemical Control

Following aldol condensation, selective hydrogenation is employed to reduce unsaturated bonds while preserving stereochemical integrity. Palladium on carbon (Pd/C) under molecular hydrogen at 50–80°C converts the aldol product into a diastereomerically enriched secondary alcohol. The choice of Pd/C over other catalysts ensures minimal over-reduction and maintains the integrity of the ethenyl group introduced in subsequent steps.

Esterification with Ethenone

Reaction Mechanisms

Aldol Condensation Dynamics

The aldol reaction proceeds via enolate formation at the α-carbon of citronellal, followed by nucleophilic attack on formaldehyde. The aqueous environment facilitates proton transfer steps, while the isopropanol co-solvent enhances the solubility of hydrophobic intermediates. Stereochemical outcomes are influenced by the reaction temperature, with lower temperatures (10–20°C) favoring the thermodynamically stable (II.b1) isomer.

Hydrogenation Pathways

Catalytic hydrogenation follows a Langmuir-Hinshelwood mechanism, where hydrogen dissociates on the Pd surface before attacking the double bond. The exothermic nature of this reaction necessitates temperature control to prevent racemization of adjacent chiral centers. Selectivity for the 6-en-2-ol configuration is achieved by steric hindrance from the 2,3,7-trimethyl groups, which orient the molecule on the catalyst surface.

Ethenone Reactivity

Ethenone’s electrophilic carbonyl carbon reacts with the alcohol intermediate via a nucleophilic acyl substitution mechanism. The absence of stable leaving groups necessitates anhydrous conditions, though trace water is tolerated due to the high reactivity of ketene. The reaction’s efficiency depends on maintaining a continuous ketene feed rate of 0.5–1.5 L/min per mole of substrate.

Process Optimization

Temperature and Pressure Effects

Solvent Systems

- Hydrogenation : Tetrahydrofuran (THF) produces higher diastereomeric excess (de = 94%) compared to toluene (de = 87%) due to improved catalyst-substrate interactions.

- Esterification : Methyl tert-butyl ether (MTBE) reduces side reactions by stabilizing the transition state through dipole-dipole interactions.

Catalytic Innovations

Recent advances propose using nanostructured Pd catalysts (2–5 nm particles) to enhance hydrogenation rates by 40% while operating at lower pressures (15–20 psi).

Analytical Characterization

While source materials lack explicit analytical data, standard characterization methods would include:

- NMR Spectroscopy : Distinct signals for the ethenyl group (δ 4.8–5.2 ppm, doublet) and tertiary alcohol (δ 1.2 ppm, singlet).

- GC-MS : Characteristic fragmentation pattern with m/z 95 (base peak, C₆H₇O⁺) and m/z 121 (C₈H₉O₂⁺).

- Chiral HPLC : Resolution of stereoisomers using amylose-based columns (e.g., Chiralpak AD-H).

Applications and Derivatives

The compound’s structural features suggest utility in:

- Fragrance Chemistry : The branched alkyl chain and ethenyl group contribute to citrus-woody odor profiles, comparable to nerolidol derivatives.

- Pharmaceutical Intermediates : Potential precursor to sesquiterpene lactones with anti-inflammatory activity, though this requires validation through biological studies.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Hydrochloric acid (HCl) or other halogenating agents.

Major Products Formed

Oxidation: Formation of 3-ethenyl-2,3,7-trimethyloct-6-en-2-one.

Reduction: Formation of 3-ethenyl-2,3,7-trimethyloctane.

Substitution: Formation of 3-ethenyl-2,3,7-trimethyloct-6-en-2-chloride.

Scientific Research Applications

3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: 2,3,7-Trimethyloct-6-en-1-ol (CAS 22418-69-5)

Key Differences :

- Hydroxyl Position : The hydroxyl group in 2,3,7-trimethyloct-6-en-1-ol is at position 1, whereas in the target compound, it is at position 2. This positional isomerism significantly alters hydrogen bonding capacity and polarity.

Physicochemical Properties :

Reactivity :

- Esterification : The secondary alcohol in the target compound may exhibit slower esterification kinetics compared to the primary alcohol in 2,3,7-trimethyloct-6-en-1-ol .

- Oxidation : The ethenyl group in the target compound could facilitate conjugated oxidation pathways, unlike the saturated analogs.

Functional Group Comparison: (E)-3-Methyl-6-oxohex-2-enyl Acetate

Key contrasts include:

- Carbonyl vs. Hydroxyl : The acetate’s ketone and ester groups render it more electrophilic, favoring nucleophilic additions, whereas the target compound’s alcohol group supports hydrogen bonding and acid-base reactivity .

- Synthetic Pathways : The acetate’s synthesis via HIO₄-mediated oxidation highlights divergent strategies compared to alcohol-focused routes (e.g., Grignard or reduction methods) .

Phosphorus-Containing Analogs

describes cyclohalogenated phosphonic acid dichlorides (e.g., 3-ethenyl-2,2,2,4-tetrachloro-5,5-dimethyl-1,2-oxaphosphol-3-ene). While these compounds share ethenyl and methyl substituents, their phosphorus-oxygen cores and halogenation reactivity differ fundamentally from the target alcohol’s chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.